REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH:18]=[C:19]([CH3:21])[CH:20]=1)[C:5]([C:7]1[NH:12][C:11](=[O:13])[NH:10][C:9](=[O:14])[C:8]=1[CH:15]([CH3:17])[CH3:16])=[O:6].C([O-])([O-])=O.[K+].[K+].I[CH2:29][CH3:30].[CH3:31][N:32](C=O)C>O.[C-]#N.[Zn+2].[C-]#N.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.[Fe+2].C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[CH2:29]([N:12]1[C:7]([C:5]([C:4]2[CH:3]=[C:2]([CH:20]=[C:19]([CH3:21])[CH:18]=2)[C:31]#[N:32])=[O:6])=[C:8]([CH:15]([CH3:17])[CH3:16])[C:9](=[O:14])[NH:10][C:11]1=[O:13])[CH3:30] |f:1.2.3,7.8.9,10.11.12,13.14.15.16.17|
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Name
|
|
Quantity
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2.14 kg
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Type
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reactant
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Smiles
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BrC=1C=C(C(=O)C2=C(C(NC(N2)=O)=O)C(C)C)C=C(C1)C
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Name
|
|
Quantity
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5 L
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Type
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reactant
|
Smiles
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CN(C)C=O
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Name
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zinc cyanide
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Quantity
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428 g
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Type
|
catalyst
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Smiles
|
[C-]#N.[Zn+2].[C-]#N
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Name
|
|
Quantity
|
73 g
|
Type
|
catalyst
|
Smiles
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C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.[Fe+2]
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Name
|
|
Quantity
|
56 g
|
Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Name
|
|
Quantity
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1.88 kg
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Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
|
1.15 L
|
Type
|
reactant
|
Smiles
|
ICC
|
Name
|
|
Quantity
|
20 L
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Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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115 (± 5) °C
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Type
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CUSTOM
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Details
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stirred vigorously for 2 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling to room temperature
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Type
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TEMPERATURE
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Details
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The mixture was heated to 60-65° C.
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Type
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STIRRING
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Details
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stirred for 18 hours
|
Duration
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18 h
|
Type
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TEMPERATURE
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Details
|
After cooling to room temperature
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Type
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FILTRATION
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Details
|
The precipitate was collected by filtration
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Type
|
WASH
|
Details
|
washed with water (10 L)
|
Type
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DISSOLUTION
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Details
|
dissolved in dichloromethane (30 L)
|
Type
|
WASH
|
Details
|
The solution was washed with water (10 L), 2N-HCl (10 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous magnesium sulfate (1 kg)
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel column chromatography (eluent: ethyl acetate/dichloromethane, 1:9)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C(NC(C(=C1C(=O)C=1C=C(C#N)C=C(C1)C)C(C)C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.92 mol | |
AMOUNT: MASS | 951 g | |
YIELD: PERCENTYIELD | 48% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |